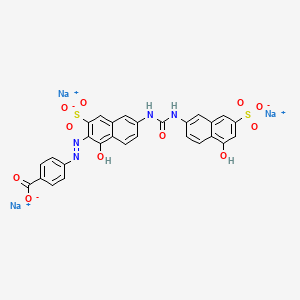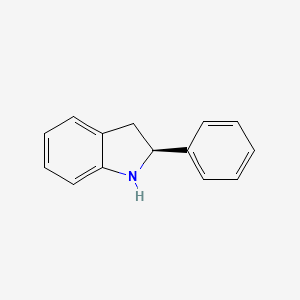
(2S)-2,3-dihydro-2-phenyl-1H-Indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2,3-dihydro-2-phenyl-1H-Indole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The this compound structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, and a phenyl group attached to the second carbon of the indoline ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,3-dihydro-2-phenyl-1H-Indole can be achieved through several methods. One common approach involves the reduction of 2-phenylindole using a suitable reducing agent. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas is a typical method. Another method involves the use of sodium borohydride (NaBH4) in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves dissolving 2-phenylindole in a solvent such as ethanol or methanol, followed by the addition of a palladium catalyst. The mixture is then subjected to hydrogen gas under controlled pressure and temperature to yield the desired product.
化学反应分析
Types of Reactions
(2S)-2,3-dihydro-2-phenyl-1H-Indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-phenylindole using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of 2-phenylindoline.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in ethanol or catalytic hydrogenation using Pd/C.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-phenylindole.
Reduction: 2-phenylindoline.
Substitution: Various halogenated derivatives depending on the substituent introduced.
科学研究应用
(2S)-2,3-dihydro-2-phenyl-1H-Indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (2S)-2,3-dihydro-2-phenyl-1H-Indole involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-phenylindole: Similar structure but lacks the dihydro component.
2-phenylindoline: Fully reduced form of the compound.
Indole: Parent compound without the phenyl group.
Uniqueness
(2S)-2,3-dihydro-2-phenyl-1H-Indole is unique due to its specific stereochemistry and the presence of both the indoline and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
CAS 编号 |
917377-78-7 |
|---|---|
分子式 |
C14H13N |
分子量 |
195.26 g/mol |
IUPAC 名称 |
(2S)-2-phenyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C14H13N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14-15H,10H2/t14-/m0/s1 |
InChI 键 |
XZPFOJPRFUSEIH-AWEZNQCLSA-N |
手性 SMILES |
C1[C@H](NC2=CC=CC=C21)C3=CC=CC=C3 |
规范 SMILES |
C1C(NC2=CC=CC=C21)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



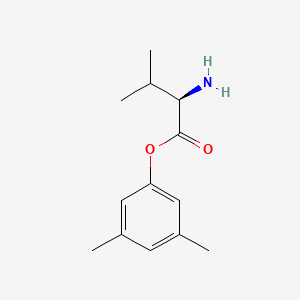
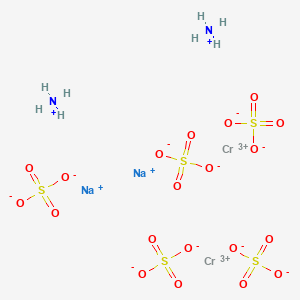

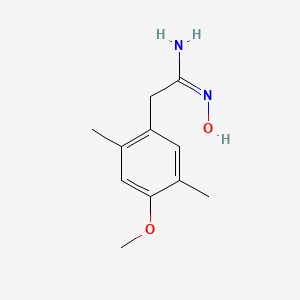
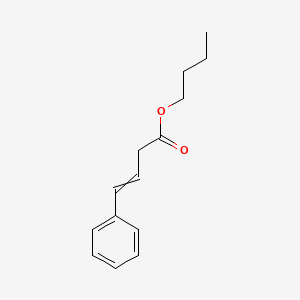
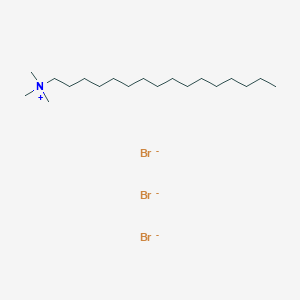
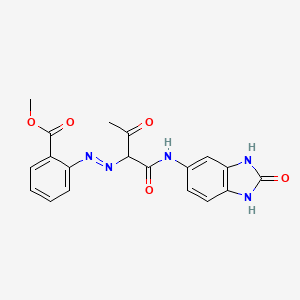
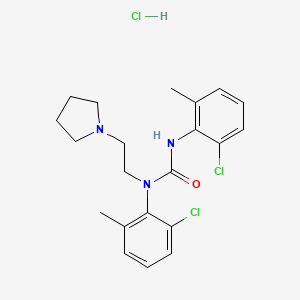
![[1,2,5]Thiadiazolo[3,4-b]pyrazine-5(3H)-thione,6-amino-(9CI)](/img/structure/B13807378.png)


![2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)](/img/structure/B13807411.png)
